Alloisoimperatorin

Description

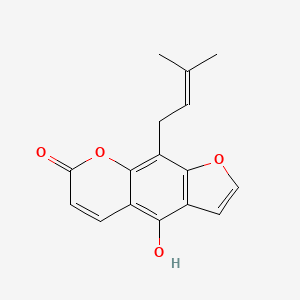

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCROWZWGSUEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alloisoimperatorin: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a naturally occurring furanocoumarin, has garnered significant scientific interest for its potent anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its effects on key signaling pathways, cellular processes, and molecular targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.

Core Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its primary anti-tumor effects by inducing two critical forms of programmed cell death: apoptosis and autophagy. This dual-pronged approach ensures efficient elimination of cancer cells. A key mediator in this process is the generation of Reactive Oxygen Species (ROS).

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This is characterized by a series of well-defined molecular events:

-

Alteration of Mitochondrial Membrane Potential: this compound disrupts the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.

-

Activation of Caspase Cascade: this compound activates initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of key cellular substrates and the execution of the apoptotic program.

Induction of Autophagy

In addition to apoptosis, this compound induces autophagy, a cellular self-degradation process that can also lead to cell death in the context of cancer. The induction of autophagy is primarily mediated by the generation of ROS. Key indicators of this compound-induced autophagy include the increased expression of autophagy-related proteins and the formation of autophagosomes. The process is reversed by the antioxidant N-acetylcysteine (NAC), confirming the central role of ROS in this pathway.

Key Signaling Pathways Modulated by this compound

This compound's multifaceted effects are a result of its ability to modulate several critical intracellular signaling pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. This compound has been shown to influence this pathway, which is intricately linked to the production of ROS and the cellular stress response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, as induced by this compound, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Studies on the closely related isomer, imperatorin, suggest that this pathway is a likely target of this compound. Imperatorin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and cell cycle arrest. This inhibition is achieved by upregulating the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of Akt and mTOR.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Imperatorin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38, in the context of inflammation. This suggests that this compound may also exert its effects, at least in part, through the modulation of MAPK signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

| Cell Line | Assay | IC50 (µM) | Time Point (hours) | Reference |

| HeLa | CCK-8 | 116.9 | 48 | |

| SiHa | CCK-8 | 324.5 | 48 | |

| MS-751 | CCK-8 | 148.0 | 48 |

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines.

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| HeLa | Control (0.1% DMSO) | ~5% | |

| HeLa | 50 µM this compound | ~15% | |

| HeLa | 100 µM this compound | ~25% | |

| HeLa | 150 µM this compound | ~40% |

Table 2: Apoptosis Induction by this compound in HeLa Cells (48 hours).

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed HeLa, SiHa, or MS-751 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 25, 50, 100, 150, 200 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, LC3, p62, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

ROS Detection Assay (DCFH-DA)

-

Cell Seeding: Seed cells in a 6-well plate or on coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound for the desired time.

-

DCFH-DA Staining: Remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular ROS levels (green fluorescence).

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic signaling pathway.

An In-depth Technical Guide to the Alloisoimperatorin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloisoimperatorin, a linear furanocoumarin identified as 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one, is a plant secondary metabolite with potential pharmacological interest.[1] While the biosynthetic pathways for many common linear and angular furanocoumarins are well-established, the specific enzymatic steps leading to this compound have not been fully elucidated. This technical guide provides a comprehensive overview of the established furanocoumarin biosynthetic framework and presents a putative pathway for this compound synthesis. Drawing upon analogous, well-characterized enzymatic reactions, this document outlines the likely precursor molecules and enzyme classes involved. Furthermore, it supplies detailed experimental protocols and quantitative data from related pathways to serve as a foundational resource for researchers seeking to isolate and characterize the enzymes responsible for this compound biosynthesis and to explore its potential for metabolic engineering and drug development.

Introduction to Furanocoumarin Biosynthesis

Furanocoumarins are a class of plant-derived specialized metabolites known for their phototoxic properties and diverse pharmacological activities.[2] They are characterized by a furan ring fused to a coumarin (α-benzopyrone) core. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor.[3] A series of enzymatic reactions converts L-phenylalanine to p-coumaric acid, which is then hydroxylated and cyclized to form the central intermediate, umbelliferone.[3]

Umbelliferone stands at a critical juncture, directing the pathway toward two distinct structural classes of furanocoumarins: linear and angular. This divergence is determined by the regiospecific prenylation of the umbelliferone core[4][5]:

-

Linear Furanocoumarins (Psoralen-type): Prenylation at the C6 position of umbelliferone by an umbelliferone C6-prenyltransferase (U6PT) yields demethylsuberosin. This intermediate is then converted by a cytochrome P450 monooxygenase, (+)-marmesin synthase, into (+)-marmesin. A subsequent P450-catalyzed reaction, mediated by psoralen synthase, cleaves an acetone moiety to form the parent linear furanocoumarin, psoralen.[2][3]

-

Angular Furanocoumarins (Angelicin-type): Prenylation at the C8 position by an umbelliferone C8-prenyltransferase (U8PT) produces osthenol.[4] Osthenol is then converted to (+)-columbianetin, which is subsequently transformed into the parent angular furanocoumarin, angelicin, by another specific P450 enzyme, angelicin synthase.[2]

The structural backbone of this compound is a furo[3,2-g]chromen-7-one, which corresponds to the linear psoralen-type skeleton.[1] Therefore, its biosynthesis is expected to proceed from the linear branch of the furanocoumarin pathway.

The Core Biosynthetic Pathway to Psoralen

The formation of psoralen, the likely precursor to this compound, is a well-defined pathway involving enzymes from several major families.

Putative Biosynthetic Pathway of this compound

Based on its structure, 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one, the biosynthesis of this compound from psoralen requires two key modifications:

-

Hydroxylation: Addition of a hydroxyl group at the C-4 position of the coumarin ring.

-

Prenylation: Attachment of a dimethylallyl (prenyl) group at the C-9 position of the furan ring.

The precise sequence of these enzymatic steps is currently unknown. Two primary hypothetical routes are plausible:

-

Route A: Psoralen is first hydroxylated to form 4-hydroxypsoralen, which is then prenylated to yield this compound.

-

Route B: Psoralen undergoes C-9 prenylation to produce 9-prenylpsoralen, which is subsequently hydroxylated at the C-4 position.

References

- 1. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloisoimperatorin natural sources and isolation

An In-depth Technical Guide to Alloisoimperatorin: Natural Sources and Isolation

This technical guide provides a comprehensive overview of this compound, a furanocoumarin with significant biological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural origins, isolation methodologies, and mechanisms of action.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Apiaceae and Rutaceae families. The table below summarizes the known natural sources.

| Plant Species | Family | Plant Part | Reference |

| Glehnia littoralis | Apiaceae | Not specified | [1] |

| Skimmia laureola | Rutaceae | Not specified | [1] |

| Dracocephalum heterophyllum | Lamiaceae | Whole herb | [1][2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. A detailed protocol for its isolation from Dracocephalum heterophyllum has been reported and is outlined below.

General Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Dracocephalum heterophyllum

The following protocol is based on the methodology described for the isolation of furanocoumarins, including this compound, from Dracocephalum heterophyllum.[1][2]

2.2.1. Extraction

-

Plant Material Preparation: Air-dry the whole herb of Dracocephalum heterophyllum and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material (e.g., 10 kg) with methanol (e.g., 80 L) at room temperature for 12 hours. Repeat the extraction three times.

-

Concentration: Combine the filtrates from the three extractions and concentrate under reduced pressure to obtain the crude extract.

2.2.2. Chromatographic Purification

The purification of this compound is achieved through a multi-step process involving medium-pressure and high-pressure liquid chromatography.

| Step | Chromatographic System | Stationary Phase | Mobile Phase / Elution Gradient | Purpose |

| 1 | Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel | Dichloromethane-Methanol gradient | Pretreatment to remove polymers and sugars |

| 2 | MPLC | MCI GEL® CHP20P | Not specified | Further fractionation |

| 3 | MPLC | Diol | Not specified | Further fractionation |

| 4 | High-Pressure Liquid Chromatography (HPLC) | Reversed-Phase C18 (e.g., ReproSil-Pur C18 AQ) | Acetonitrile-Water gradient | Final purification to >95% purity |

Note: While the general steps are outlined, specific details such as solvent ratios, flow rates, and the yield of this compound are not fully available in the cited literature. Researchers should optimize these parameters for their specific experimental setup.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit significant anticancer properties, primarily through the induction of apoptosis and inhibition of cancer cell invasion.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

3.1.1. Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates the key molecular events in the apoptosis signaling cascade initiated by this compound.

Caption: this compound-induced apoptosis signaling pathway.

3.1.2. Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

To investigate the effect of this compound on apoptosis-related proteins, Western blotting can be performed as follows:

-

Cell Culture and Treatment: Culture cancer cells (e.g., HeLa) and treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, -8, -9, Bcl-2, Bax, and PARP) followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Cancer Cell Invasion

This compound has also been found to inhibit the invasion of breast cancer cells through the Keap1 and GPX4 proteins.

3.2.1. Signaling Pathway for Inhibition of Invasion

The following diagram depicts the proposed mechanism for this compound's effect on cancer cell invasion.

Caption: this compound's inhibition of cancer cell invasion.

3.2.2. Experimental Protocol: Transwell Invasion Assay

The anti-invasive effect of this compound can be assessed using a Transwell invasion assay:

-

Cell Culture and Treatment: Culture breast cancer cells (e.g., MDA-MB-231, MCF-7) and pre-treat with this compound.

-

Transwell Assay: Seed the treated cells in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber should contain a chemoattractant (e.g., FBS).

-

Incubation: Incubate for a sufficient period to allow for cell invasion (e.g., 24 hours).

-

Quantification: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invading cells on the lower surface of the membrane.

Conclusion

This compound is a promising natural compound with well-documented anticancer activities. This guide provides a foundational understanding of its natural sources, detailed isolation procedures, and the molecular pathways underlying its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

- 1. Preparative isolation of antioxidative furanocoumarins from Dracocephalum heterophyllum and their potential action target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Studies on the Mechanism of Alloimperatorin on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Alloisoimperatorin

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and associated signaling pathways of this compound. The information is intended to support research, drug discovery, and development activities involving this furanocoumarin.

Core Physicochemical Properties

This compound is a natural furanocoumarin found in plants such as Clausena lansium and Angelica dahurica. Its chemical and physical properties are summarized below.

Quantitative Data Summary

The following tables provide quantitative data on the physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | PubChem[1] |

| CAS Number | 35214-83-6 | ChemFaces[2], ChemWhat[3] |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[1] |

| Molecular Weight | 270.28 g/mol | PubChem[1] |

| Physical Description | Powder | ChemFaces[2] |

| Property | Value | Source |

| Melting Point | 224-225°C | ChemicalBook[4] |

| Boiling Point | 476.1°C at 760 mmHg | ChemicalBook[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Storage | Store at 10°C - 25°C, keep container well closed. | Biosynth |

Computed Physicochemical Properties

These properties are computationally derived and provide insights into the molecule's behavior in biological systems.

| Descriptor | Value | Source |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 270.08920892 Da | PubChem[1] |

| Topological Polar Surface Area | 59.7 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

| Complexity | 449 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, methodologies for the extraction and analysis of structurally related furanocoumarins, such as Imperatorin and Isoimperatorin, from similar plant matrices can be adapted.

Extraction from Plant Material (Adapted from Related Compounds)

Objective: To extract furanocoumarins, including this compound, from the roots of Angelica dahurica.

Method 1: Ultrasound-Assisted Extraction (UAE) [5] This method offers a rapid extraction with high efficiency.

-

Sample Preparation: Dry the roots of Angelica dahurica and grind them into a fine powder (approximately 60 mesh).

-

Extraction Solvent: Prepare an 80% ethanol-water solution.

-

Extraction Process:

-

Mix the powdered plant material with the 80% ethanol solvent at a ratio of 1:12 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Perform ultrasonication for 20 minutes at a temperature of 30°C and an ultrasound power of 240 W.

-

-

Post-Extraction:

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting filtrate can be concentrated under reduced pressure to yield a crude extract containing this compound and other furanocoumarins. Further purification by chromatography is then required.

-

Method 2: Heat-Reflux Extraction [6] This is a more traditional extraction method.

-

Sample Preparation: Prepare the dried and powdered plant material as described for UAE.

-

Extraction Solvent: Use 95% ethanol.

-

Extraction Process:

-

Add the powdered material to a round-bottom flask with 4 times its weight of 95% ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Allow the mixture to cool and filter the extract.

-

Repeat the extraction process on the plant residue with fresh solvent for another hour to maximize yield.

-

-

Post-Extraction: Combine the filtrates from both extractions and concentrate them under reduced pressure.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify this compound in a biological matrix (e.g., plasma) or a cosmetic formulation. The following is adapted from a method for Imperatorin and Isoimperatorin[7].

-

Chromatographic System: A standard HPLC system coupled with a tandem mass spectrometer.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing 0.1% formic acid is common. For example, a mobile phase of methanol-water (25:75) at a flow rate of 0.4 mL/min can be effective[7].

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: A specific precursor-to-product ion transition for this compound would need to be determined by infusing a pure standard into the mass spectrometer. For example, for the related compound Imperatorin, the transition m/z 203→147 is monitored[7].

-

-

Sample Preparation:

-

Plasma: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

-

Cosmetics: Dilution with a suitable solvent, followed by filtration before injection.

-

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations. An internal standard (e.g., psoralen) should be used to correct for matrix effects and variations in extraction recovery[7].

Signaling Pathways

This compound is reported to exhibit several biological activities, including estrogenic, antioxidant, and acetylcholinesterase (AChE) inhibitory effects. The following diagrams illustrate the putative signaling pathways involved, based on its known activities and data from structurally related compounds.

Acetylcholinesterase (AChE) Inhibition

This compound is a candidate acetylcholinesterase inhibitor[2]. AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft. This mechanism is crucial in the treatment of conditions like Alzheimer's disease[8][9].

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Estrogenic Activity Signaling

This compound shows strong estrogenic activity[2]. Estrogen signaling can occur through genomic pathways (direct or indirect) or rapid non-genomic pathways, both of which ultimately modulate gene expression[10].

Caption: Putative direct genomic estrogen signaling pathway for this compound.

Antioxidant Signaling Pathway (via Nrf2)

While the direct antioxidant pathway for this compound is under investigation, related furanocoumarins like Imperatorin exert antioxidant effects by activating the Nrf2 signaling pathway[11][12]. This pathway is a primary cellular defense against oxidative stress.

References

- 1. This compound | C16H14O4 | CID 5317436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:35214-83-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. chemwhat.com [chemwhat.com]

- 4. ALLOIMPERATORIN - Safety Data Sheet [chemicalbook.com]

- 5. scite.ai [scite.ai]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imperatorin exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imperatorin exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Alloisoimperatorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloisoimperatorin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential therapeutic applications span from oncology to neuroprotection and hormonal modulation. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. The information is presented to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

This compound has demonstrated notable effects in several key areas of pharmacological interest, primarily in the realms of oncology and endocrinology.

Anticancer Activity

This compound has shown significant anti-proliferative effects against various cancer cell lines, primarily through the induction of programmed cell death.

-

Induction of Autophagy in Cervical Cancer: In human cervical cancer cell lines (HeLa and SiHa), this compound has been observed to induce autophagy through a mechanism involving the generation of reactive oxygen species (ROS). This process ultimately contributes to the inhibition of cancer cell proliferation.

-

Induction of Apoptosis, Ferroptosis, and Oxeiptosis in Breast Cancer: this compound activates multiple cell death pathways in breast cancer cells. It triggers the classical apoptotic pathway and also induces ferroptosis and oxeiptosis, demonstrating a multi-faceted approach to inhibiting the growth and invasion of breast cancer cells.

Estrogenic Activity

This compound has been identified as a phytoestrogen, exhibiting estrogenic activity. This property is characterized by its ability to induce alkaline phosphatase (AP) in the Ishikawa human endometrial adenocarcinoma cell line, a well-established bioassay for estrogenicity.

Acetylcholinesterase (AChE) Inhibition

Preliminary research suggests that this compound may act as an acetylcholinesterase (AChE) inhibitor. This activity indicates a potential therapeutic role in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. However, detailed quantitative data on its inhibitory potency are still emerging.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

| Activity | Cell Line | Parameter | Value | Reference |

| Estrogenic Activity | Ishikawa | EC50 (AP Induction) | 0.8 µg/mL |

Table 1: Estrogenic Activity of this compound

Note: Further quantitative data, particularly IC50 values for anticancer and AChE inhibition activities, are currently under investigation and will be updated as they become available.

Signaling Pathways

This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways.

ROS-Mediated Autophagy in Cervical Cancer

The induction of autophagy in cervical cancer cells by this compound is mediated by the production of Reactive Oxygen Species (ROS).

Caption: this compound-induced ROS-mediated autophagy pathway in cervical cancer cells.

Multi-Pathway Induction of Cell Death in Breast Cancer

In breast cancer cells, this compound activates a complex network of signaling pathways leading to cell death.

Caption: Multiple cell death pathways activated by this compound in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.

Cell Culture

-

HeLa, SiHa, and Ishikawa Cells: These cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Autophagy Detection (mRFP-GFP-LC3 Assay)

This fluorescence-based assay is used to monitor the induction of autophagy.

-

Transfection: Cells are transfected with a tandem mRFP-GFP-LC3 lentiviral vector.

-

Treatment: Transfected cells are treated with this compound.

-

Imaging: Cells are observed under a fluorescence microscope.

-

Analysis: Autophagosomes are identified by the colocalization of green (GFP) and red (mRFP) fluorescence, appearing as yellow puncta. Autolysosomes are identified by red puncta only, as the GFP signal is quenched in the acidic environment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis:

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic/necrotic.

-

Estrogenic Activity Assay (Alkaline Phosphatase Induction)

This assay measures the estrogenic potential of this compound in Ishikawa cells.

Caption: Workflow for the alkaline phosphatase induction assay for estrogenic activity.

Pharmacokinetics (ADME)

Currently, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. As a furanocoumarin, it is anticipated to share some pharmacokinetic properties with other compounds in its class, such as potential interactions with cytochrome P450 enzymes. Further research is imperative to fully characterize its pharmacokinetic profile and to assess its drug-like properties for potential clinical development.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer and estrogenic activities, coupled with its potential as an acetylcholinesterase inhibitor, warrant further in-depth investigation. Future research should prioritize:

-

Elucidation of IC50 Values: Determining the precise IC50 values for its anticancer and AChE inhibitory effects is crucial for understanding its potency.

-

In-depth Mechanistic Studies: Further exploration of the signaling pathways involved in its various activities will provide a more complete understanding of its mechanism of action.

-

Comprehensive Pharmacokinetic Profiling: Thorough ADME studies are essential to evaluate its drug-like properties and potential for clinical translation.

-

In Vivo Efficacy Studies: Preclinical in vivo studies in relevant animal models are necessary to validate the in vitro findings and to assess its therapeutic potential in a physiological context.

This technical guide serves as a current repository of knowledge on the pharmacological profile of this compound. As research in this area continues to evolve, this document will be updated to reflect the latest scientific advancements.

Anticancer Effects of Alloisoimperatorin

An In-Depth Technical Guide on the In Vitro Effects of Alloisoimperatorin

This compound, a naturally occurring furanocoumarin, has demonstrated significant biological activity in preclinical in vitro studies. This document provides a comprehensive overview of its observed effects, focusing on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

This compound has been shown to possess potent anti-proliferative, pro-apoptotic, and anti-invasive properties in various cancer cell lines. The primary mechanisms of action identified to date involve the induction of reactive oxygen species (ROS), leading to autophagy in cervical cancer, and the activation of apoptosis and ferroptosis in breast cancer.

Effects on Cervical Cancer Cells

In vitro studies on human cervical cancer cell lines, HeLa and SiHa, have confirmed that this compound exerts a significant anti-proliferative effect.[1] The primary mechanism is the induction of autophagy mediated by the generation of reactive oxygen species (ROS).[1] The anti-proliferative activity was observed to be most prominent at the 48-hour time point.[1]

Effects on Breast Cancer Cells

This compound inhibits the viability, growth, and invasion of human breast cancer cell lines MDA-MB-231 and MCF-7.[2] Its mechanism of action in these cells is multifaceted, involving the activation of the classical apoptotic pathway, ferroptosis, and oxeiptosis.[2][3] A key study demonstrated that at a concentration of 150 μmol/L, this compound significantly activates caspases and inhibits cell invasion.[2] This is achieved by directly targeting and decreasing the expression of SLC7A11 and Glutathione Peroxidase 4 (GPX4), key regulators of ferroptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: In Vitro Effects of this compound on Cervical Cancer Cells

| Cell Line | Effect | Key Observations | Time Point | Reference |

| HeLa, SiHa | Anti-proliferative | Significant inhibition of cell proliferation. | 24, 48, 72 h | [1] |

| HeLa, SiHa | Autophagy Induction | Induced autophagy via ROS production. | Not Specified | [1] |

Table 2: In Vitro Effects of this compound on Breast Cancer Cells

| Cell Line | Concentration | Effect | Key Observations | Time Point | Reference |

| MDA-MB-231, MCF-7 | 150 μmol/L | Apoptosis Induction | Significant increase in Caspase-3, -8, -9, and PARP activity. | 24 h | [2] |

| MDA-MB-231, MCF-7 | 150 μmol/L | Inhibition of Invasion | Significant reduction in the number of invading cells. | 24 h | [2] |

| MDA-MB-231, MCF-7 | Not Specified | Inhibition of Growth | Decreased expression of SLC7A11 and GPX4. | Not Specified | [2] |

Signaling Pathways and Mechanisms of Action

This compound modulates several critical cellular signaling pathways to exert its anticancer effects.

ROS-Induced Autophagy in Cervical Cancer

This compound treatment leads to an accumulation of ROS within cervical cancer cells. This oxidative stress triggers an autophagic response, a cellular self-degradation process that can lead to cell death. This pathway was confirmed by the observation that the autophagy inhibitor NAC (N-acetylcysteine) reversed the effects of this compound.[1]

Apoptosis Induction in Breast Cancer

In breast cancer cells, this compound activates the classical, or intrinsic, apoptotic pathway. This is evidenced by the increased activity of initiator caspase-9 and executioner caspase-3, as well as the cleavage of PARP.[2] The activation of caspase-8 suggests a potential cross-talk with the extrinsic pathway.[2]

Invasion Inhibition via Ferroptosis Pathway Modulation

This compound inhibits the invasion of breast cancer cells by inducing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by downregulating the expression of key ferroptosis inhibitors, SLC7A11 and GPX4.[2] The Keap1-Nrf2 pathway is a master regulator of antioxidant responses, and GPX4 is a crucial downstream effector; by targeting these proteins, this compound sensitizes cancer cells to lipid peroxidation and subsequent ferroptotic death, which is linked to reduced invasive potential.

References

Alloisoimperatorin: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloisoimperatorin, a natural furanocoumarin primarily isolated from Angelica dahurica, has emerged as a compound of interest in oncological research. This document provides a comprehensive technical overview of the methodologies used to screen and characterize its biological activities, with a primary focus on its anticancer effects. Quantitative data from key studies are presented in a structured format for comparative analysis. Detailed experimental protocols for cytotoxicity assessment, apoptosis, and autophagy analysis are provided to facilitate the replication and further exploration of its mechanism of action. Furthermore, key signaling pathways and experimental workflows are visualized using high-contrast, clear diagrams to aid in conceptual understanding. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Biological Activity Profile

Current research on this compound has predominantly focused on its potent anticancer activities . Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, most notably cervical and breast cancer. The primary mechanisms of action identified are the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).

-

Antiproliferative Activity: this compound exhibits a dose- and time-dependent inhibitory effect on the growth of cervical cancer cells, including HeLa, SiHa, and MS-751 lines[1].

-

Apoptosis Induction: The compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3, leading to downstream cellular dismantling[1][2].

-

Autophagy Induction: In cervical cancer cells, this compound has been shown to induce autophagy via a pathway dependent on the generation of reactive oxygen species (ROS)[3].

While related furanocoumarins like Imperatorin and Isoimperatorin have been studied for anti-inflammatory and neuroprotective effects, there is currently a lack of specific, quantitative data on these biological activities for this compound in the reviewed scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative data from biological activity screenings of this compound.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, with lower values indicating higher potency[4].

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Assay Method | Reference |

| HeLa | Cervical Cancer | 48 hours | 116.9 | CCK-8 | [1] |

| MS-751 | Cervical Cancer | 48 hours | 148.0 | CCK-8 | [1] |

| SiHa | Cervical Cancer | 48 hours | 324.5 | CCK-8 | [1] |

Table 2: Mechanistic Assay Concentrations

This table outlines the specific concentrations of this compound used to elicit and study its mechanisms of action.

| Biological Effect Investigated | Cell Line(s) | Concentration(s) Used (µM) | Assay Type(s) | Reference |

| Apoptosis Induction | HeLa | 50, 100, 150 | Flow Cytometry (Annexin V-FITC/PI) | |

| Autophagy Induction | HeLa, SiHa | Not specified | Western Blot, Confocal Microscopy | [3] |

| Caspase/PARP Activity | MDA-MB-231, MCF-7 | 150 | ELISA | [2] |

| Cell Invasion Inhibition | MDA-MB-231, MCF-7 | 150 | Transwell Assay | [2] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clarify the complex biological processes and experimental procedures associated with this compound screening.

Detailed Experimental Protocols

The following protocols are synthesized based on methodologies reported in primary literature[1][3]. They are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Cell Proliferation and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the IC50 value of this compound.

-

Cell Seeding:

-

Culture cervical cancer cells (e.g., HeLa, SiHa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells during the logarithmic growth phase and prepare a single-cell suspension.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.

-

Incubate the plate for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Create a serial dilution of this compound in the culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150, 200 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (0.1% DMSO).

-

Incubate the plate for specified time points (e.g., 24, 48, 72 hours).

-

-

Detection:

-

After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability percentage using the formula: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%.

-

Plot cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.

-

Apoptosis Detection by Western Blot

This protocol is used to detect the activation of key apoptotic proteins.

-

Cell Lysis and Protein Quantification:

-

Seed cells (e.g., HeLa) in 6-well plates and treat with this compound (e.g., 50, 100, 150 µM) for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in 5x SDS loading buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, and anti-β-actin as a loading control), diluted according to manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Perform densitometric analysis to quantify the relative expression levels of the target proteins, normalizing to the loading control (β-actin).

-

Autophagy Detection

This protocol focuses on detecting key markers of autophagy, LC3 and p62.

-

Sample Preparation: Prepare cell lysates as described in the Western Blot protocol (Section 4.2) from cells treated with this compound.

-

Immunoblotting: Follow the Western Blot procedure using primary antibodies specific for LC3B and p62/SQSTM1.

-

Data Analysis:

-

Analyze the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

Analyze the expression level of p62. A decrease in p62 levels suggests its degradation via the autophagic process.

-

-

Fluorescence Microscopy (Alternative Method):

-

Culture cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with an anti-LC3 primary antibody followed by a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize the cells using a confocal or fluorescence microscope. An increase in punctate LC3 staining (representing autophagosomes) indicates autophagy induction[3].

-

References

- 1. Comprehensive analysis of autophagy associated genes and immune infiltrates in cervical cancer [journals.mums.ac.ir]

- 2. Frontiers | Characteristics of the vaginal microbiota and vaginal metabolites in women with cervical dysplasia [frontiersin.org]

- 3. In vivo and in vitro studies of Alloimperatorin induced autophagy in cervical cancer cells via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Mechanism of Alloimperatorin on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Alloisoimperatorin: A Toxicological Profile and Future Directions

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and pharmacological data for Alloisoimperatorin. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation in accordance with regulatory guidelines is necessary for any potential clinical or commercial development.

Introduction

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential therapeutic properties. As with any compound being considered for pharmaceutical development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a summary of the known biological effects of this compound and outlines the necessary toxicological studies required for its safety assessment. Due to a significant lack of publicly available toxicology data for this compound, this guide also details the standard experimental protocols and methodologies that should be employed to characterize its safety profile.

Physicochemical Properties

A foundational aspect of toxicological assessment is understanding the compound's physical and chemical characteristics.

| Property | Value | Source |

| Chemical Structure | 9-(3-methylbut-2-en-1-yl)-4-hydroxy-7H-furo[3,2-g]chromen-7-one | PubChem |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| CAS Number | 35214-83-6 | ChemWhat |

Non-Clinical Pharmacology and Efficacy

Preliminary studies have indicated that this compound exhibits biological activity that may be of therapeutic interest.

| Activity | Cell Line/Model | Observed Effect | Reference |

| Cytotoxicity | MDA-MB-231 and MCF-7 (human breast cancer cells) | Inhibited cell viability in a concentration- and time-dependent manner. | ResearchGate |

| Apoptosis Induction | MDA-MB-231 and MCF-7 cells | Activated apoptosis, a programmed cell death pathway. | ResearchGate |

| Ferroptosis Induction | MDA-MB-231 and MCF-7 cells | Triggered ferroptosis, an iron-dependent form of programmed cell death. | ResearchGate |

Toxicology

A comprehensive toxicological evaluation is critical to identify potential hazards and establish a safe dose range for clinical studies. As of the compilation of this guide, specific toxicology data for this compound is largely unavailable, as indicated by safety data sheets which state "no data available" for key toxicological endpoints.[1] The following sections outline the standard battery of toxicology studies that are required.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance.

Data for this compound: No data available.

Standard Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Test System: Typically rats or mice (one sex, usually females, is used).

-

Administration: A single oral dose of the test substance.

-

Procedure: A sequential dosing process where the dose for each subsequent animal is adjusted up or down depending on the outcome of the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (median lethal dose) is estimated.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure to a substance.

Data for this compound: No data available.

Standard Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

-

Test System: Typically rats.

-

Administration: Daily oral administration of the test substance for 28 days.

-

Dose Groups: A control group and at least three dose levels.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, and clinical biochemistry at termination.

-

Pathology: Gross necropsy and histopathological examination of major organs and tissues.

Genotoxicity

Genotoxicity assays are performed to detect an agent's ability to damage genetic material, which can lead to mutations and potentially cancer.

Data for this compound: No data available.

Standard Genotoxicity Test Battery:

| Assay | Purpose | Experimental Protocol |

| Ames Test (Bacterial Reverse Mutation Assay) | To detect point mutations (base-pair substitutions and frameshifts). | Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance with and without metabolic activation (S9 mix). Reversion to the wild-type phenotype is measured by the number of colonies that grow on a minimal medium.[2][3][4][5][6] |

| In Vitro Chromosomal Aberration Assay | To identify structural chromosomal damage (breaks and rearrangements). | Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations.[7][8][9][10][11] |

| In Vivo Micronucleus Assay | To assess chromosomal damage or damage to the mitotic apparatus. | Rodents are treated with the test substance. Bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.[12][13][14][15][16] |

Carcinogenicity

Long-term carcinogenicity studies are required if there are concerns from genotoxicity data, the chemical structure, or the intended clinical use.

Data for this compound: No data available.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

Data for this compound: No data available.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for interpreting toxicology findings and predicting its pharmacokinetic behavior in humans.

Data for this compound: No specific data available.

Information on a Related Compound (Isoimperatorin):

A study on isoimperatorin, a structurally related furanocoumarin, provides some insight into the potential ADME properties of this class of compounds. The study found that after oral administration, isoimperatorin was detected in all seven investigated tissues at 60 minutes. Furthermore, a review on imperatorin suggests that oxidation is a primary metabolic pathway for this related compound.[17]

Standard Experimental Protocols for ADME Studies:

-

In Vitro Metabolism: Incubation of the test substance with liver microsomes or hepatocytes to identify major metabolic pathways and metabolites.

-

Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins, which affects its distribution and clearance.

-

In Vivo Pharmacokinetics: Administration of the test substance to animal models (e.g., rats, dogs) via different routes (e.g., intravenous, oral) to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Mass Balance/Excretion Studies: Administration of a radiolabeled version of the compound to determine the routes and rates of excretion.[18][19][20]

Signaling Pathways

Understanding the molecular mechanisms and signaling pathways affected by this compound can provide insights into its potential efficacy and toxicity.

Data for this compound: Limited direct evidence. The induction of apoptosis and ferroptosis suggests involvement of these specific cell death pathways.

Information on a Related Compound (Imperatorin):

A study on the related compound imperatorin has shown that it can downregulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) signaling pathways, which are involved in inflammation.

Illustrative Signaling Pathway Potentially Modulated by Furanocoumarins:

Caption: Hypothetical inhibition of inflammatory signaling by this compound.

Experimental Workflows

The following diagrams illustrate typical workflows for key toxicological assessments.

Ames Test Workflow:

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Chromosomal Aberration Assay Workflow:

Caption: Workflow for the in vitro chromosomal aberration assay.

Conclusion and Future Directions

This compound has demonstrated in vitro biological activities that warrant further investigation for its therapeutic potential. However, the current lack of comprehensive toxicological data is a major impediment to its development. A systematic and thorough toxicological evaluation, following established international guidelines, is essential. The immediate priorities for future research should be to conduct a standard battery of genotoxicity assays and an acute oral toxicity study. Based on these initial findings, further sub-chronic toxicity and ADME studies can be designed to build a complete safety profile for this promising natural compound.

References

- 1. ALLOIMPERATORIN - Safety Data Sheet [chemicalbook.com]

- 2. Ames test - Wikipedia [en.wikipedia.org]

- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 4. criver.com [criver.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Chromosome aberration assays in Allium. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 12. Repeated dose liver micronucleus assay using adult mice with multiple genotoxicity assays concurrently performed as a combination test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Micronucleus assays in rodent tissues other than bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Alloisoimperatorin: A Predictive Technical Guide

Disclaimer: To date, specific in vivo metabolic studies on Alloisoimperatorin are not available in the published scientific literature. This guide provides a comprehensive overview of the predicted metabolic fate of this compound based on extensive data from its structural isomers, Imperatorin and Isoimperatorin. The information presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the likely biotransformation pathways, experimental methodologies for their study, and a predictive quantitative landscape of potential metabolites.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their diverse pharmacological activities. Understanding the in vivo metabolic fate of a compound is critical for its development as a therapeutic agent, providing insights into its efficacy, safety, and pharmacokinetic profile. This guide synthesizes the current knowledge on the metabolism of closely related furanocoumarins to project the metabolic behavior of this compound.

Predicted Metabolic Pathways of this compound

Based on studies of its isomers, the primary site of metabolism for this compound is predicted to be the prenyl side chain. The metabolic transformations are expected to involve Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions are anticipated to introduce or expose functional groups, primarily through oxidation. Key predicted metabolic reactions include:

-

Hydroxylation: Introduction of hydroxyl groups at various positions on the prenyl side chain.

-

Epoxidation: Formation of an epoxide on the double bond of the prenyl group.

-

Dohydroxylation: Subsequent opening of the epoxide ring to form a diol.

-

Oxidative Cleavage: Cleavage of the prenyl side chain.

Phase II Metabolism

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound and its metabolites, this would likely involve:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate group.

dot

Methodological & Application

Application Notes and Protocols for the Extraction of Alloimperatorin from Angelica dahurica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloimperatorin is a furanocoumarin found in the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[1] Recent studies have highlighted the pharmacological potential of alloimperatorin, particularly its anticancer properties. It has been shown to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells through the generation of reactive oxygen species (ROS). This document provides detailed protocols for the extraction, isolation, and quantification of alloimperatorin from Angelica dahurica, as well as an overview of its known signaling pathways.

Data Presentation: Quantitative Analysis of Furanocoumarins in Angelica dahurica Extracts

While specific quantitative data for alloimperatorin is not widely published and can vary based on the plant's origin and extraction method, the following table summarizes the content of major furanocoumarins typically found in Angelica dahurica extracts, as determined by UPLC (Ultra-Performance Liquid Chromatography). These values can serve as a reference for the expected concentration range of related compounds in a given extract. The concentration of alloimperatorin may be lower and require sensitive analytical techniques for accurate quantification.

| Furanocoumarin | Mean Content (mg/g of dried plant material) | Analytical Method |

| Oxypeucedanin | 2.844 | UPLC[2] |

| Imperatorin | 1.277 | UPLC[2] |

| Isoimperatorin | 0.649 | UPLC[2] |

| Oxypeucedanin Hydrate | 0.216 | UPLC[2] |

| Bergapten | 0.130 | UPLC[2] |

| Byak-angelicin | 0.063 | UPLC[2] |

| Xanthotoxin | 0.053 | UPLC[2] |

Experimental Protocols

Extraction of Furanocoumarins from Angelica dahurica

This protocol is a general method for the extraction of furanocoumarins, including alloimperatorin, from the dried roots of Angelica dahurica.

Materials and Equipment:

-

Dried roots of Angelica dahurica, powdered

-

95% Ethanol (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Weigh 500 g of powdered, air-dried roots of Angelica dahurica.

-

Place the powdered roots in a large round-bottom flask and add 5 L of 95% ethanol.

-

Heat the mixture to reflux for 3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant material.

-

Repeat the reflux extraction of the plant residue with another 5 L of 95% ethanol for 3 hours to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Suspend the crude residue in 1 L of water and transfer to a large separatory funnel.

-

Partition the aqueous suspension with petroleum ether (4 x 1 L) to remove nonpolar compounds. Discard the petroleum ether fractions.

-

Subsequently, partition the aqueous layer with ethyl acetate (4 x 1 L). The furanocoumarins will preferentially move into the ethyl acetate layer.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude furanocoumarin extract.

Isolation of Alloimperatorin by Column Chromatography

This protocol describes the separation of individual furanocoumarins from the crude extract.

Materials and Equipment:

-

Crude furanocoumarin extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Hexane

-

Ethyl Acetate

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve a portion of the crude furanocoumarin extract in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp. Fractions containing compounds with similar TLC profiles can be combined.

-

Fractions containing the desired compound, alloimperatorin, can be further purified by repeated column chromatography or by preparative HPLC.

Quantification of Alloimperatorin by UPLC-MS/MS

This protocol outlines a sensitive method for the quantification of alloimperatorin.

Materials and Equipment:

-

UPLC-MS/MS system

-

C18 analytical column

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

Alloimperatorin standard

-

Methanol (for standard preparation)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of alloimperatorin in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the dried extract in methanol, vortex, and centrifuge to pellet any insoluble material. Dilute the supernatant to a suitable concentration for analysis.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for alloimperatorin will need to be determined.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the alloimperatorin standards against their concentrations. Determine the concentration of alloimperatorin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Alloimperatorin-Induced Autophagy via ROS Signaling

Alloimperatorin has been shown to induce autophagy in cancer cells through the production of Reactive Oxygen Species (ROS). This process is often mediated by the PI3K/AKT/mTOR signaling pathway. An increase in intracellular ROS can inhibit the PI3K/AKT/mTOR pathway, which is a key negative regulator of autophagy.

Caption: Alloimperatorin induces autophagy via ROS-mediated inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Alloimperatorin Extraction and Analysis

The following diagram illustrates the overall workflow from the plant material to the final quantification of alloimperatorin.

Caption: Workflow for the extraction and quantification of alloimperatorin.

References

Application Note: Quantification of Alloisoimperatorin using High-Performance Liquid Chromatography (HPLC)

Introduction

Alloisoimperatorin, a furanocoumarin found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. To support research and development efforts, a reliable and accurate analytical method for the quantification of this compound in various samples is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol and water mixture. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

HPLC grade methanol

-

HPLC grade water

-

Acetonitrile (for sample extraction, if necessary)

-

0.45 µm syringe filters

-

2. Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below:

-

Accurately weigh 1 g of the powdered plant material.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,521,000 |

-

Linear Range: 1 - 100 µg/mL

-

Correlation Coefficient (r²): > 0.999

-

Regression Equation: y = 15200x + 150

2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (25 µg/mL) were performed.

| Precision | % RSD of Peak Area |

| Intra-day (n=6) | < 2.0% |

| Inter-day (n=6, over 3 days) | < 3.0% |

3. Accuracy